1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has been directed towards the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives , including pyrazolo[3,4-d]pyrimidin-4-ones, to explore their antiproliferative activity against various cancer cell lines. These efforts have highlighted compounds with significant selectivity and potency against cancer cells, underscoring the therapeutic potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives in oncology (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity, revealing that almost all tested compounds exhibited antitumor activity, with specific derivatives showing potent inhibitory effects against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial Activities
The research also extends to the antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have been synthesized from 2,6-dibenzylidene-3-methylcyclohexanone and evaluated as antimicrobial agents, underscoring the versatility of this scaffold in generating compounds with potential therapeutic applications (Hawas, Al-Omar, Amr, & Hammam, 2012).
Methodological Advances
Furthermore, studies have reported methodological advances in the synthesis of related compounds, such as the efficient synthesis of spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives via organobase-catalyzed three-component reactions, offering new pathways for the development of bioactive molecules (Hosseini, Esmaeili, Khojastehnezhad, & Notash, 2021).
Mechanism of Action
The mechanism of action of this compound, if it has biological activity, would depend on its structure and the specific biological target it interacts with. Without specific information about its biological activity or target, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-[(3-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-3-2-4-11(7-10)9-22-15-17-13-12(14(21)18-15)8-16-19(13)5-6-20/h2-4,7-8,20H,5-6,9H2,1H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDDPCGZLXMISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.